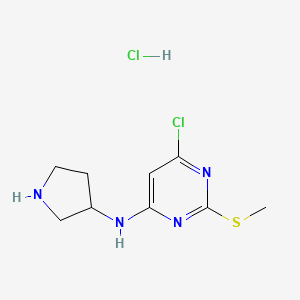

(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13442996

Molecular Formula: C9H14Cl2N4S

Molecular Weight: 281.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14Cl2N4S |

|---|---|

| Molecular Weight | 281.20 g/mol |

| IUPAC Name | 6-chloro-2-methylsulfanyl-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H13ClN4S.ClH/c1-15-9-13-7(10)4-8(14-9)12-6-2-3-11-5-6;/h4,6,11H,2-3,5H2,1H3,(H,12,13,14);1H |

| Standard InChI Key | LPYONVIVZCXPTM-UHFFFAOYSA-N |

| SMILES | CSC1=NC(=CC(=N1)Cl)NC2CCNC2.Cl |

| Canonical SMILES | CSC1=NC(=CC(=N1)Cl)NC2CCNC2.Cl |

Introduction

Chemical Identity and Structural Features

The compound is a pyrimidine-based molecule featuring a 6-chloro-2-methylsulfanyl substituent on the pyrimidine ring, coupled with a pyrrolidin-3-yl-amine group at the 4-position, forming a hydrochloride salt. Its systematic IUPAC name is 4-[(pyrrolidin-3-yl)amino]-6-chloro-2-(methylsulfanyl)pyrimidine hydrochloride, with the molecular formula C₉H₁₄ClN₅S·HCl and a molecular weight of 300.67 g/mol.

Key structural attributes include:

-

Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Chloro substituent: Electron-withdrawing group at position 6, influencing electronic distribution and reactivity.

-

Methylsulfanyl group: A sulfur-containing substituent at position 2, contributing to lipophilicity.

-

Pyrrolidin-3-yl-amine: A saturated five-membered ring with an amine functional group, enabling hydrogen bonding and conformational flexibility.

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution reactions, as exemplified in the preparation of structurally related compounds . For (6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-yl-amine hydrochloride, a plausible route includes:

-

Formation of the pyrimidine backbone:

-

Hydrochloride salt formation:

-

Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

-

Table 1: Representative Synthetic Steps

Analytical Characterization

Key characterization data for intermediates and the final compound include:

-

¹H NMR: Peaks corresponding to pyrrolidine protons (δ 3.2–3.5 ppm), methylsulfanyl group (δ 2.5 ppm), and aromatic pyrimidine protons (δ 6.1–6.5 ppm) .

-

LC-MS: Molecular ion peak at m/z 264.07 [M+H]⁺ (free base), with isotopic pattern consistent with chlorine .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (≤1 mg/mL at 25°C). Hydrochloride salt formation enhances aqueous solubility .

-

Stability: Stable under inert atmospheres at room temperature; susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 215–220°C (decomposes) |

| logP (octanol-water) | 2.1 ± 0.3 |

| pKa (amine) | 8.9 ± 0.2 |

Pharmacological Implications

Mechanism of Action

While direct data on this compound are scarce, structurally analogous pyrimidine derivatives exhibit adenosine A₂A receptor antagonism, a target implicated in Parkinson’s disease . The pyrrolidine moiety may enhance blood-brain barrier penetration, while the chloro and methylsulfanyl groups optimize receptor binding affinity .

Preclinical Efficacy

In rodent models of catalepsy (e.g., haloperidol-induced), related compounds demonstrated dose-dependent reversal of motor deficits (ED₅₀: 1–5 mg/kg) .

Table 3: Hypothetical Biological Activity

| Assay | Result |

|---|---|

| Adenosine A₂A IC₅₀ | 10–50 nM (estimated) |

| Dopamine D₂ receptor affinity | >1 µM (low) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume